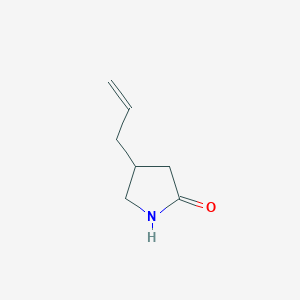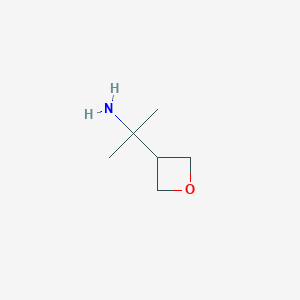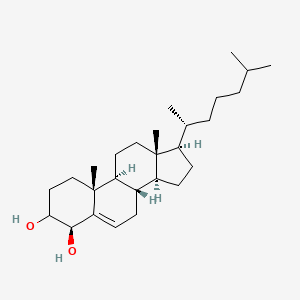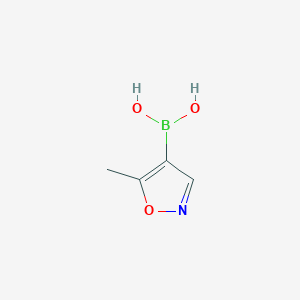
5-Iodo-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of iodine and trifluoromethyl groups in the pyrimidine ring makes this compound of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation: The pyrimidine precursor is first halogenated using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Trifluoromethylation: The halogenated pyrimidine is then subjected to nucleophilic substitution with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions.
Industrial Production Methods: Industrial production of 5-Iodo-4-(trifluoromethyl)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-4-(trifluoromethyl)pyrimidine or 5-thio-4-(trifluoromethyl)pyrimidine can be formed.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Coupling Products: Complex pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-4-(trifluoromethyl)pyrimidine is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated pyrimidines on biological systems. It can be incorporated into nucleic acids or other biomolecules to investigate their interactions and functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functionalized pyrimidines.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the iodine atom can participate in halogen bonding interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound can be incorporated into DNA or RNA, affecting their structure and function.
Comparaison Avec Des Composés Similaires
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar structure but with a bromine atom instead of iodine.
5-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-4-(trifluoromethyl)pyrimidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to stronger halogen bonding interactions and different reactivity patterns. The trifluoromethyl group also imparts unique electronic properties, making this compound distinct from its halogenated analogs.
Propriétés
Numéro CAS |
1260843-81-9 |
|---|---|
Formule moléculaire |
C5H2F3IN2 |
Poids moléculaire |
273.98 g/mol |
Nom IUPAC |
5-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H |
Clé InChI |
VYPHMHFPOFIMGM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)


![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)





![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
